molecular formula C12H9N3 B3068760 2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile CAS No. 80935-59-7

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile

Cat. No.: B3068760
CAS No.: 80935-59-7
M. Wt: 195.22 g/mol
InChI Key: QEIMSNKURDQYSE-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is an organic compound with the molecular formula C12H9N3. It is a solid substance that appears as a colorless to pale yellow solid. This compound is known for its high solubility in various organic solvents and is commonly used in organic synthesis reactions due to its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile involves the reaction of triphenylethylene with an excess of trichloroacetonitrile under basic conditions . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetonitrile
  • 1,2,4,5-Benzenetetraacetonitrile
  • 2-(2-Aminophenyl)acetonitrile
  • 2-(3-Aminophenyl)acetonitrile

Uniqueness

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is unique due to its high reactivity and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where such properties are desirable. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .

Properties

IUPAC Name

2-[3,5-bis(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIMSNKURDQYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CC#N)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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